molecular formula C10H7Br2N B189525 2-(Dibromomethyl)quinoline CAS No. 53867-81-5

2-(Dibromomethyl)quinoline

Cat. No.: B189525
CAS No.: 53867-81-5
M. Wt: 300.98 g/mol
InChI Key: YTSFUCJYOKYMDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dibromomethyl)quinoline is an organic compound with the molecular formula C10H7Br2N. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a dibromomethyl group attached to the second position of the quinoline ring. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dibromomethyl)quinoline typically involves the bromination of quinoline derivatives. One common method is the bromination of 2-methylquinoline using bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The use of bromine and iron(III) bromide as reagents remains consistent, but the process is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(Dibromomethyl)quinoline undergoes various chemical reactions, including:

    Substitution Reactions: The dibromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction Reactions: Reduction of the dibromomethyl group can lead to the formation of 2-methylquinoline.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium amide or thiourea can be used in substitution reactions, typically under reflux conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Substitution Reactions: Products include 2-(aminomethyl)quinoline or 2-(thiomethyl)quinoline.

    Oxidation Reactions: Products include quinoline-2-carboxylic acid or quinoline-2-aldehyde.

    Reduction Reactions: The major product is 2-methylquinoline.

Scientific Research Applications

2-(Dibromomethyl)quinoline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of this compound are investigated for their therapeutic potential in treating diseases such as malaria and tuberculosis.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Dibromomethyl)quinoline and its derivatives involves interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the synthesis of nucleic acids or proteins in microorganisms. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

    2-Methylquinoline: Lacks the dibromomethyl group and has different reactivity and applications.

    2-Chloromethylquinoline: Similar structure but with a chloromethyl group instead of a dibromomethyl group, leading to different chemical properties.

    2-(Bromomethyl)quinoline: Contains a single bromine atom, resulting in different reactivity compared to 2-(Dibromomethyl)quinoline.

Uniqueness: this compound is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and potential applications. The dibromomethyl group provides a versatile site for further functionalization, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-(dibromomethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br2N/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-6,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSFUCJYOKYMDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10968642
Record name 2-(Dibromomethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10968642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53867-81-5
Record name Quinoline, 2-(dibromomethyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158450
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Dibromomethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10968642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Dibromomethyl)quinoline
Reactant of Route 2
2-(Dibromomethyl)quinoline
Reactant of Route 3
Reactant of Route 3
2-(Dibromomethyl)quinoline
Reactant of Route 4
2-(Dibromomethyl)quinoline
Reactant of Route 5
2-(Dibromomethyl)quinoline
Reactant of Route 6
2-(Dibromomethyl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.